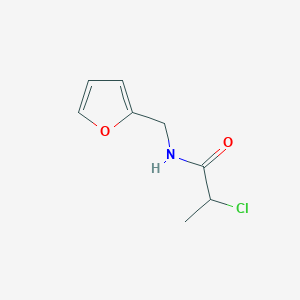

2-chloro-N-(furan-2-ylmethyl)propanamide

Description

Contextual Significance of Halogenated Amides and Furan (B31954) Derivatives in Organic Chemistry

Halogenated amides, particularly α-haloamides, are recognized as versatile building blocks in organic synthesis. The presence of a halogen atom alpha to the carbonyl group introduces a reactive site, making these compounds valuable precursors for a variety of chemical transformations. They can be used to create new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which is fundamental in the synthesis of complex organic molecules. acs.orgresearchgate.net The reactivity of the α-halogen allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Furan derivatives, on the other hand, are a class of heterocyclic compounds that are prevalent in numerous natural products and are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. ijabbr.com The furan ring is considered a significant scaffold in medicinal chemistry, with many furan-containing compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.com

Structural Framework and Synthetic Utility of N-(Furan-2-ylmethyl)propanamide Scaffolds

The N-(furan-2-ylmethyl)propanamide scaffold combines the furan moiety with a propanamide side chain. This framework is of interest due to the biological relevance of both furan rings and amide linkages. The furan-2-ylmethylamine portion, also known as furfurylamine (B118560), is a readily available starting material derived from biomass, making it an attractive component for sustainable chemistry. Amides containing furan rings are a subject of ongoing research, with studies focusing on new synthetic methods and the preparation of biologically active analogs. researchgate.net The amide linkage provides structural rigidity and the capacity for hydrogen bonding, which are crucial for molecular recognition in biological systems.

Scope and Research Focus on 2-Chloro-N-(furan-2-ylmethyl)propanamide

While extensive research on this compound is not widely documented in publicly available literature, its chemical structure suggests a clear direction for scientific inquiry. The primary research focus on this compound would likely involve its synthesis, the exploration of its reactivity, and the evaluation of its potential biological activities. The combination of the reactive α-chloroamide functionality with the biologically significant furan ring suggests that this compound could serve as a valuable intermediate in the synthesis of more complex molecules or possess interesting pharmacological properties in its own right.

Chemical Properties and Synthesis

Understanding the fundamental chemical properties and potential synthetic routes is crucial for exploring the utility of this compound.

Physicochemical Data

Based on available information from chemical suppliers, the basic properties of this compound can be summarized as follows:

| Property | Value |

| CAS Number | 106738-51-6 |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

Synthesis Methodologies

The synthesis of this compound would likely follow established protocols for amide bond formation. A common and straightforward approach involves the reaction of an amine with an acyl chloride.

In this case, the synthesis would entail the reaction of furfurylamine (furan-2-ylmethylamine) with 2-chloropropionyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. rsc.org The use of an inert solvent, like dichloromethane (B109758) or diethyl ether, is also standard practice to facilitate the reaction.

An alternative approach could involve a coupling reaction between 2-chloropropanoic acid and furfurylamine using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Potential Research Applications

Given the structural features of this compound, several areas of research could be explored.

Role as a Synthetic Intermediate

The presence of the reactive α-chloro group makes this compound a potentially valuable intermediate for the synthesis of a variety of other compounds. Nucleophilic substitution of the chloride atom could lead to the formation of α-amino, α-hydroxy, or α-alkoxy derivatives. These derivatives could then be further modified or screened for biological activity. For instance, substitution with different amines could generate a library of N-(furan-2-ylmethyl)-2-aminopropanamide derivatives for pharmacological testing.

Exploration of Biological and Pharmacological Activities

Furan derivatives are known to exhibit a wide spectrum of biological activities. ijabbr.com Therefore, it is plausible that this compound and its derivatives could possess interesting pharmacological properties. Potential areas of investigation include:

Antimicrobial Activity: Many furan-containing compounds have shown activity against various strains of bacteria and fungi. ijabbr.com

Anticancer Activity: The furan nucleus is a component of several compounds with demonstrated anticancer properties.

Anti-inflammatory Activity: Furan derivatives have also been investigated for their potential as anti-inflammatory agents.

Screening this compound and its derivatives against a panel of biological targets would be a logical step in assessing their therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXXBVRLSOMHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Furan 2 Ylmethyl Propanamide

Direct Acylation Routes and Optimization Strategies

The most straightforward and commonly employed method for the synthesis of 2-chloro-N-(furan-2-ylmethyl)propanamide is the direct acylation of furan-2-ylmethanamine with a suitable acylating agent. This approach hinges on the formation of an amide bond between the primary amine of furan-2-ylmethanamine and the carbonyl group of an activated carboxylic acid derivative.

Acylation of Furan-2-ylmethanamine with 2-Chloropropanoyl Chloride

The reaction between furan-2-ylmethanamine and 2-chloropropanoyl chloride represents a classic example of nucleophilic acyl substitution. chemguide.co.uklibretexts.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the amide bond. chemguide.co.uklibretexts.org The reaction is typically vigorous and exothermic.

A crucial aspect of this synthesis is the inclusion of a base. The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. youtube.comchemguide.co.uk To neutralize the HCl, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture. reddit.com Inorganic bases like sodium carbonate or potassium carbonate can also be utilized.

Influence of Solvent Systems and Temperature on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that significantly influence the efficiency of the acylation reaction. The reaction is typically carried out in aprotic solvents to avoid unwanted side reactions with the highly reactive acyl chloride. fishersci.it Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dioxane. fishersci.ithud.ac.uk The polarity of the solvent can play a role in the reaction rate and product yield, with moderately polar solvents often providing a good balance of solubility for the reactants. nih.gov

Temperature control is essential due to the exothermic nature of the reaction between amines and acyl chlorides. Reactions are often initiated at a reduced temperature (e.g., 0 °C in an ice bath) to moderate the reaction rate and prevent the formation of byproducts. reddit.com After the initial addition of the acyl chloride, the reaction is typically allowed to warm to room temperature to ensure completion. fishersci.it

Below is an interactive data table illustrating the potential effects of different solvent and temperature combinations on the yield of this compound, based on general principles of amide synthesis.

| Solvent | Temperature (°C) | Theoretical Yield (%) | Reaction Time (hours) |

| Dichloromethane | 0 to RT | 90-95 | 2-4 |

| Tetrahydrofuran | 0 to RT | 85-90 | 3-5 |

| Dioxane | RT | 80-85 | 4-6 |

| Acetonitrile | 0 to RT | 88-92 | 2-4 |

Stoichiometric Considerations and Yield Maximization in Amide Bond Formation

For optimal yield, the stoichiometry of the reactants and the base must be carefully controlled. Typically, a slight excess of the acyl chloride may be used to ensure complete consumption of the more valuable amine. However, a 1:1 molar ratio of the amine and acyl chloride is often sufficient. fishersci.it A crucial factor is the amount of base used, which should be at least one equivalent to neutralize the HCl produced. youtube.com Often, a slight excess of the base (e.g., 1.1 to 1.5 equivalents) is employed to ensure the reaction medium remains basic and to catalyze the reaction. reddit.comhud.ac.uk

The following interactive data table demonstrates the impact of varying stoichiometric ratios of reactants and base on the theoretical product yield.

| Furan-2-ylmethanamine (Equivalents) | 2-Chloropropanoyl Chloride (Equivalents) | Base (Equivalents) | Theoretical Yield (%) |

| 1.0 | 1.0 | 1.1 | 92 |

| 1.0 | 1.1 | 1.2 | 95 |

| 1.1 | 1.0 | 1.1 | 90 |

| 1.0 | 1.0 | 0.9 | < 50 |

Alternative Synthetic Pathways for this compound

While direct acylation is the most common route, alternative synthetic strategies can be employed for the preparation of this compound. These methods may be advantageous in specific contexts, such as when starting materials for the direct acylation are unavailable or when exploring different synthetic routes for analog synthesis.

Alkylation Approaches Involving Chloroacetamide Derivatives

An alternative approach involves the alkylation of a chloroacetamide derivative. In this strategy, a suitable chloroacetamide, such as 2-chloro-N-methylpropanamide, could potentially be alkylated with a furfuryl halide, such as furfuryl chloride or furfuryl bromide. This reaction would likely proceed via a nucleophilic substitution mechanism, where the nitrogen of the amide acts as a nucleophile. However, the nucleophilicity of the amide nitrogen is generally low, and this reaction may require a strong base to deprotonate the amide first, forming a more reactive amidate anion. The reactivity of N-aryl 2-chloroacetamides is often attributed to the easy replacement of the chlorine atom by various nucleophiles. researchgate.net

Hydrolysis and Chlorination of Propanenitrile Intermediates

A multi-step synthetic pathway can be envisioned starting from a propanenitrile derivative. This route would involve the following key transformations:

Alkylation of Propanenitrile: Propanenitrile can be deprotonated at the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This carbanion can then be alkylated with a furfuryl halide to introduce the furan-2-ylmethyl group.

Hydrolysis of the Nitrile: The resulting substituted nitrile can then be hydrolyzed to the corresponding carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions, although basic hydrolysis is often preferred to avoid potential polymerization of the furan (B31954) ring. semanticscholar.orgresearchgate.net

Chlorination of the Carboxylic Acid: The carboxylic acid is then converted to the corresponding acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itgoogle.com

Amidation: Finally, the resulting acyl chloride can be reacted with an appropriate amine to form the desired amide product.

While this pathway is significantly longer than the direct acylation route, it offers a high degree of modularity, allowing for the synthesis of a variety of analogs by changing the nitrile, alkylating agent, and amine used in the final step.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific green synthetic routes for this exact molecule are not extensively detailed in publicly available literature, the principles of green chemistry can be applied to its presumed conventional synthesis, which likely involves the acylation of furfurylamine (B118560) with a derivative of 2-chloropropanoic acid. Key areas for improvement include the use of renewable feedstocks, safer solvents, catalytic reagents, and energy-efficient reaction conditions.

The synthesis of furan-based compounds is inherently aligned with some green chemistry principles, as furan derivatives can often be sourced from renewable biomass. Furfural (B47365), the precursor to furfurylamine, is a key platform chemical derived from lignocellulosic biomass, such as agricultural residues. nih.govresearchgate.net This positions the synthesis of this compound favorably in terms of utilizing renewable feedstocks, a core tenet of green chemistry.

Traditional amide bond formation often relies on stoichiometric activating reagents, which generate significant amounts of waste. nih.gov Greener alternatives focus on catalytic methods. For the synthesis of this compound, this could involve the direct condensation of 2-chloropropanoic acid and furfurylamine using a recyclable, heterogeneous catalyst. This approach would have a higher atom economy and produce water as the only byproduct, adhering to the principles of waste prevention and atom economy.

The choice of solvent is another critical aspect of green synthesis. Many conventional amide syntheses employ volatile organic compounds (VOCs) that are hazardous to human health and the environment. Research into greener solvents for amide synthesis has identified several promising alternatives, such as bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have lower environmental impacts. The ideal scenario would be to conduct the synthesis in a solvent-free system or in water, which is considered the most environmentally benign solvent. researchgate.net

Energy consumption can be minimized by employing alternative reaction activation methods. Microwave-assisted synthesis has been shown to be effective for the preparation of furan-containing amides, often leading to shorter reaction times and higher yields compared to conventional heating. This method can contribute to a more energy-efficient synthesis of this compound.

Furthermore, the use of biocatalysis presents a promising avenue for the green synthesis of this compound. Transaminases, for instance, have been investigated for the sustainable amination of furfural derivatives to produce furfurylamines. Employing enzymes in the synthesis could lead to milder reaction conditions, high selectivity, and a reduction in hazardous byproducts.

The table below outlines a comparison of potential synthetic approaches for this compound, evaluating them against key green chemistry principles.

| Synthetic Approach | Starting Materials | Solvent | Catalyst/Reagent | Key Green Chemistry Principles Addressed | Potential Drawbacks |

|---|---|---|---|---|---|

| Conventional Acyl Chloride Method | 2-chloropropanoyl chloride, furfurylamine | Dichloromethane (DCM), Diethyl ether | Stoichiometric base (e.g., triethylamine) | - | Use of hazardous acyl chloride, generation of stoichiometric waste, use of volatile organic solvents. |

| Catalytic Amidation | 2-chloropropanoic acid, furfurylamine | Toluene, xylene (with water removal) | Boric acid, recyclable solid acid catalyst | Atom economy, catalysis, waste prevention. | Requires high temperatures, potential for side reactions. |

| Microwave-Assisted Synthesis | 2-chloropropanoic acid, furfurylamine | Solvent-free or high-boiling green solvent (e.g., Cyrene) | Coupling agent (e.g., EDC) on a solid support | Energy efficiency, use of safer solvents. | May still require coupling agents, scalability can be a challenge. |

| Biocatalytic Synthesis | 2-chloropropanoic acid, furfurylamine (from biocatalytic amination of furfural) | Water or buffer solution | Lipase or other suitable enzyme | Use of renewable feedstocks, catalysis, safer solvents, mild reaction conditions. | Enzyme stability and cost, lower reaction rates may require longer processing times. |

Chemical Reactivity and Transformation Pathways of 2 Chloro N Furan 2 Ylmethyl Propanamide

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon atom bonded to the chlorine atom is an electrophilic center, rendered susceptible to attack by nucleophiles due to the electron-withdrawing nature of both the adjacent chlorine atom and the carbonyl group. This facilitates nucleophilic substitution reactions, where the chlorine atom acts as a leaving group.

A variety of nucleophiles can displace the chloride ion in 2-chloro-N-(furan-2-ylmethyl)propanamide. The reaction typically follows an S_N2 pathway. Stronger nucleophiles facilitate the reaction more efficiently.

Amines: Primary and secondary amines react as nucleophiles, attacking the chlorinated carbon to form a new carbon-nitrogen bond. This results in the synthesis of α-amino amide derivatives. The reaction is a standard method for introducing amino functionalities.

Thiols: Thiols, and more potently their conjugate bases (thiolates), are excellent soft nucleophiles that readily react at the electrophilic carbon center. nih.govnih.gov This reaction leads to the formation of α-thioether amide derivatives, replacing the chlorine atom with a sulfur-containing group. nih.gov

The table below illustrates the expected products from the reaction of this compound with representative amine and thiol nucleophiles.

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Amine | Diethylamine | 2-(diethylamino)-N-(furan-2-ylmethyl)propanamide | |

| Thiol | Ethanethiol | 2-(ethylthio)-N-(furan-2-ylmethyl)propanamide |

This table is generated based on established principles of nucleophilic substitution reactions.

The chlorinated carbon in this compound is a stereocenter. Consequently, nucleophilic substitution reactions at this center have significant stereochemical implications. Assuming the reaction proceeds via a concerted S_N2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group. This leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as a Walden inversion.

If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer. For example, if the (R)-enantiomer of this compound is used, the reaction with a nucleophile will predominantly yield the (S)-enantiomer of the substituted product.

| Starting Material Stereochemistry | Reaction Type | Product Stereochemistry |

| (R)-2-chloro-N-(furan-2-ylmethyl)propanamide | S_N2 | (S)-Product |

| (S)-2-chloro-N-(furan-2-ylmethyl)propanamide | S_N2 | (R)-Product |

This table illustrates the expected stereochemical outcome for an S_N2 reaction.

Oxidative Transformations of the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic system that is susceptible to various oxidative transformations. urfu.ru The specific products formed depend heavily on the oxidizing agent used and the reaction conditions. urfu.ruresearchgate.net

Vigorous oxidation of the furan ring can lead to its cleavage. For instance, the vapor-phase catalytic oxidation of furan and its derivatives often yields maleic acid or maleic anhydride (B1165640). researchgate.net Under certain conditions, substituents on the furan ring can be oxidized to carboxylic acids. researchgate.net For the title compound, harsh oxidation could potentially lead to degradation of the entire furan ring system. A more controlled approach, targeting the 5-position of the furan ring for carboxylation, can be achieved through methods like deprotonation with a strong base followed by reaction with carbon dioxide. researchgate.netarkat-usa.org This would yield an N-(5-carboxyfuran-2-ylmethyl) derivative.

More selective oxidation methods can transform the furan ring into other useful functionalities without complete degradation. The furan moiety can serve as a precursor to 1,4-dicarbonyl compounds through oxidative ring-opening. nih.govrsc.orgresearchgate.net This transformation often proceeds through an endoperoxide intermediate. nih.govrsc.org

One notable selective oxidation is the Achmatowicz reaction, where a furfuryl alcohol is oxidized to a dihydropyranone. rsc.orgresearchgate.net While the title compound is not a furfuryl alcohol, related oxidative cyclizations can occur. Research has shown that a tethered amide group can direct the oxidation of a furan ring with reagents like m-CPBA, leading to dearomative epoxidation and subsequent spirocyclization. nih.gov This highlights the potential for the amide portion of this compound to influence the outcome of furan oxidation.

The table below summarizes potential outcomes based on different oxidation strategies.

| Oxidizing Agent/Method | Potential Product Type | Plausible Mechanism |

| Strong Oxidants (e.g., V₂O₅, high temp) | Ring-opened products (e.g., maleic acid derivatives) | Catalytic oxidation, endoperoxide formation researchgate.net |

| m-CPBA | Spirocyclic lactone | Amide-directed dearomative epoxidation nih.gov |

| Singlet Oxygen (¹O₂) | 1,4-dicarbonyl compound | Endoperoxide intermediate formation rsc.org |

This table outlines potential transformations of the furan ring based on published oxidation methodologies for related compounds.

Reductive Processes Involving the Amide Functional Group

The amide functional group is relatively stable and resistant to reduction compared to other carbonyl compounds. However, it can be reduced using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comsparkl.me

The reduction of an amide with LiAlH₄ does not yield an alcohol, but rather an amine. libretexts.org The reaction proceeds via the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂). libretexts.org This process involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of an oxygen atom coordinated to the aluminum species, which forms an intermediate iminium ion. masterorganicchemistry.com This iminium ion is then rapidly reduced by another hydride equivalent to furnish the final amine product. masterorganicchemistry.com

Applying this to this compound, the amide group would be converted to an amine, yielding N-(2-chloropropyl)-N-(furan-2-ylmethyl)amine.

| Reactant | Reagent | Product |

| This compound | 1. LiAlH₄ 2. H₂O (workup) | N-(2-chloropropyl)(furan-2-ylmethyl)amine |

This table shows the expected product from the reduction of the amide functional group.

Reduction to Amine Derivatives

The reduction of α-chloro amides, such as this compound, presents a complex reaction pathway that can lead to both direct reduction and rearranged products. While direct studies on this specific molecule are not extensively documented, the reduction of analogous compounds, like 2-chloro-N-phenylpropanamide with strong reducing agents like lithium aluminum hydride (LiAlH₄), provides significant insight. psu.eduresearchgate.net

The reaction is proposed to proceed through a mechanism involving the initial reduction of the amide carbonyl to an intermediate 2-chloroamine. This intermediate then undergoes a rapid intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride ion to form a transient aziridinium (B1262131) intermediate. psu.edu Subsequent reductive ring-opening of this aziridine (B145994) ring by the hydride reagent can occur at either of the two ring carbons. This non-regioselective opening leads to a mixture of two amine products: the "normal" or expected product, N-(furan-2-ylmethyl)propan-1-amine, and the rearranged product, N-(furan-2-ylmethyl)propan-2-amine. psu.eduresearchgate.net

Studies on similar systems have shown that the two amine products can be formed in nearly equal quantities. psu.edu The rate of amine formation from the chloro-amide is often faster than the reduction of the isolated aziridine intermediate, suggesting that Lewis acidic aluminum species, formed during the reaction, may catalyze the ring-opening step. psu.edu

Selective Amide Reduction Methodologies

The selective reduction of the secondary amide group in this compound to the corresponding amine requires careful selection of reagents to avoid side reactions, particularly those involving the chloro substituent or the furan ring. A variety of methodologies have been developed for the chemoselective reduction of secondary amides. rsc.orgorganic-chemistry.org

Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective but can lead to rearrangements as described above and may react with other functional groups. byjus.commasterorganicchemistry.com Milder or more selective reagents are often preferred. Sodium borohydride (B1222165) (NaBH₄), typically unreactive towards amides, can be used effectively after activation of the amide group with an agent like triflic anhydride (Tf₂O). rsc.orgorganic-chemistry.org This two-step, one-pot procedure allows for reduction under mild conditions (0 °C to room temperature) and demonstrates good functional group tolerance. rsc.org

Other methodologies employ hydrosilanes in combination with transition-metal catalysts (e.g., Iridium, Nickel, Yttrium) or metal-free activators. organic-chemistry.org For instance, iridium catalysts with diethylsilane (B7801327) can efficiently reduce secondary amides to amines, proceeding through an isolable imine intermediate. organic-chemistry.org Another approach involves the use of Schwartz's reagent (Cp₂ZrHCl), which can be used catalytically with a stoichiometric silane (B1218182) reductant to selectively deoxygenate secondary amides to imines, which can then be further reduced to amines if desired. strath.ac.uknih.govstrath.ac.uk

The choice of methodology depends on the desired outcome (amine vs. imine) and the presence of other functional groups within the molecule.

| Reagent System | Description | Selectivity & Conditions | Potential Applicability |

|---|---|---|---|

| LiAlH₄ | Strong, nucleophilic hydride reducing agent. chadsprep.com | Highly reactive, reduces most polar multiple bonds. masterorganicchemistry.com Can cause rearrangement in α-chloro amides. psu.edu Requires anhydrous, non-protic solvents. byjus.com | Effective for full reduction but may yield product mixtures. |

| Tf₂O / NaBH₄ | Two-stage system involving amide activation followed by reduction. rsc.org | Chemoselective for secondary amides, tolerating various functional groups. Mild conditions (0 °C to RT). rsc.orgorganic-chemistry.org | Good for selective reduction without rearrangement. |

| [Ir(COE)₂Cl]₂ / Et₂SiH₂ | Iridium-catalyzed hydrosilylation. | High efficiency and good functional group tolerance. Allows for stepwise reduction to amine via an isolable imine intermediate. organic-chemistry.org | Provides controlled reduction to either imine or amine. |

| Cp₂ZrHCl (catalytic) / (EtO)₃SiH | Zirconium-catalyzed reductive deoxygenation. strath.ac.uk | Excellent chemoselectivity for forming imines from secondary amides, avoiding over-reduction to amines. strath.ac.uknih.gov | Ideal for isolating the intermediate imine product. |

Other Characteristic Reactions Influenced by Molecular Architecture

The unique architecture of this compound, combining an electrophilic side chain with a nucleophilic aromatic ring, gives rise to other characteristic reactions.

Reactivity Governed by the Electron-Rich Nature of the Furan Ring

The furan ring is a π-rich, five-membered aromatic heterocycle. The oxygen atom donates electron density to the ring, making it significantly more reactive towards electrophiles than benzene. chemicalbook.comnumberanalytics.compearson.com Electrophilic aromatic substitution reactions on furan occur preferentially at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance, with three contributing structures. pearson.comquora.com

Given that the C2 position in this compound is already substituted, electrophilic attack would be directed to the C5 position. Typical electrophilic substitution reactions that furan undergoes include nitration (e.g., with nitric acid/acetic anhydride), halogenation (e.g., Br₂ in dioxane), and formylation. numberanalytics.compearson.compearson.com Therefore, under appropriate conditions, this compound could be expected to undergo substitution at the C5 position of the furan ring to introduce a variety of functional groups. However, the reaction conditions must be chosen carefully, as the furan ring is sensitive to strong acids, which can cause polymerization or ring-opening.

Cycloaddition Reactions and Their Synthetic Implications

The furan ring can act as a conjugated diene in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. mdpi.comzbaqchem.com This reaction provides a powerful and atom-economical method for constructing six-membered rings and complex molecular architectures from renewable furan-based feedstocks. mdpi.comresearchgate.net The furan moiety in this compound can react with various dienophiles, typically electron-deficient alkenes or alkynes such as maleimides, maleic anhydride, and acetylenic esters. zbaqchem.comnih.govscielo.br

These reactions lead to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. nih.gov A significant characteristic of furan Diels-Alder reactions is their reversibility; the cycloadducts can undergo a retro-Diels-Alder reaction upon heating. mdpi.com The position of the equilibrium depends on both kinetic and thermodynamic factors. rsc.org Despite the presence of a somewhat deactivating side chain, furan amides have been shown to be reactive dienes, particularly in aqueous media which can enhance the reaction rate. nih.govrsc.org

Spectroscopic and Structural Characterization of 2 Chloro N Furan 2 Ylmethyl Propanamide

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Due to a lack of directly published experimental data for 2-chloro-N-(furan-2-ylmethyl)propanamide, the following NMR assignments are based on established chemical shift principles and data from analogous structures, such as furan (B31954) derivatives and other N-substituted chloroamides.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The furan ring protons typically appear in the aromatic region. The methylene (B1212753) bridge protons (CH₂) will show a signal influenced by the adjacent nitrogen and furan ring, likely appearing as a doublet due to coupling with the amide N-H proton. The single proton on the chiral carbon (CH-Cl) is expected to be a quartet due to coupling with the adjacent methyl group protons. The terminal methyl group (CH₃) would correspondingly appear as a doublet. The amide proton (N-H) would present as a broad singlet or a triplet if coupling to the methylene protons is resolved.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is expected to have the most downfield shift. The carbons of the furan ring will have characteristic shifts in the aromatic region. The aliphatic carbons—the methylene bridge (CH₂), the methine (CH-Cl), and the methyl (CH₃)—will appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Amide (C=O) | - | - | ~168-172 |

| Furan C2' | - | - | ~150-153 |

| Furan C5' | ~7.3-7.4 | Doublet | ~141-143 |

| Furan C3' | ~6.2-6.3 | Doublet of Doublets | ~107-109 |

| Furan C4' | ~6.3-6.4 | Triplet | ~110-112 |

| Methylene (CH₂) | ~4.4-4.6 | Doublet | ~38-42 |

| Methine (CH) | ~4.5-4.7 | Quartet | ~55-60 |

| Methyl (CH₃) | ~1.6-1.8 | Doublet | ~20-25 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule. cardiff.ac.uk The spectra for this compound are predicted to exhibit several characteristic absorption bands.

The most prominent features would include the N-H stretching vibration of the secondary amide, typically seen around 3300 cm⁻¹. The Amide I band, which is primarily due to the C=O stretching vibration, is expected to appear strongly in the IR spectrum around 1650 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated around 1550 cm⁻¹. The furan ring itself will contribute several bands, including C-H stretching above 3100 cm⁻¹, C=C stretching between 1500-1600 cm⁻¹, and the characteristic ring breathing and C-O-C stretching vibrations at lower wavenumbers. globalresearchonline.netmdpi.com The C-Cl stretch from the chloropropanamide moiety is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, with the C=C bonds of the furan ring and the C=O bond of the amide group expected to show strong signals. cardiff.ac.uk

Table 2: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Furan C-H | Stretching | ~3120-3160 | Medium | Strong |

| Aliphatic C-H | Stretching | ~2850-3000 | Medium | Strong |

| Amide N-H | Stretching | ~3250-3350 | Strong, Broad | Weak |

| Amide C=O | Stretching (Amide I) | ~1640-1680 | Strong | Medium |

| Amide N-H/C-N | Bending/Stretching (Amide II) | ~1530-1570 | Strong | Weak |

| Furan C=C | Ring Stretching | ~1500-1600 | Medium-Strong | Strong |

| Furan C-O-C | Asymmetric Stretch | ~1200-1250 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (C₈H₁₀ClNO₂), the molecular weight is 187.62 g/mol .

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 187. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak ([M+2]⁺) at m/z 189, with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

The fragmentation pattern would likely be dominated by cleavage adjacent to the functional groups. Key expected fragmentation pathways include:

Alpha-cleavage: Scission of the bond between the carbonyl carbon and the chiral carbon, leading to the formation of the furan-2-ylmethylaminoketene radical cation or related fragments.

Loss of Furfuryl Group: A very common pathway would be the cleavage of the N-CH₂ bond, generating a stable furfuryl cation at m/z 81. This is often a base peak in the mass spectra of such compounds. imreblank.ch

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom could occur.

Loss of Cl: Fragmentation involving the loss of a chlorine radical (∙Cl) would result in a fragment at m/z 152.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 187/189 | [C₈H₁₀ClNO₂]⁺ | Molecular Ion ([M]⁺/[M+2]⁺) |

| 152 | [C₈H₁₀NO₂]⁺ | Loss of ∙Cl from [M]⁺ |

| 108 | [C₅H₆NO]⁺ | Cleavage of C-C bond next to carbonyl |

X-ray Crystallography for Solid-State Structural Determination

While no specific crystal structure for this compound has been deposited in crystallographic databases, its solid-state structure can be predicted based on analyses of closely related compounds, such as other N-substituted amides and chloroamides. nih.govresearchgate.netresearchgate.net

Intermolecular Interactions in the Crystalline Lattice (e.g., Hydrogen Bonding, Halogen Bonding, π-Interactions)

The packing of molecules in the crystalline lattice is governed by a network of intermolecular interactions.

Hydrogen Bonding: The most significant interaction is expected to be N-H···O hydrogen bonding between the amide groups of adjacent molecules. researchgate.net This is a highly directional and strong interaction that typically dictates the primary packing motif in amides, often leading to the formation of infinite chains or dimeric structures. nih.govresearchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming weak to moderate C-Cl···O interactions with the carbonyl oxygen of a neighboring molecule. This type of interaction has been observed in the crystal structures of other chloroamides and contributes to the stability of the crystal lattice. nih.govresearchgate.net

π-Interactions: The electron-rich furan rings may participate in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion.

Collectively, these interactions would create a stable, three-dimensional supramolecular architecture in the solid state.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both the qualitative monitoring of reaction progress and the quantitative isolation of pure substances from complex mixtures. For the compound this compound, methods such as Thin-Layer Chromatography (TLC), column chromatography, and flash chromatography are routinely employed to ensure the reaction's completion and to achieve a high degree of purity in the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of a chemical reaction. researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time. researchgate.net In the synthesis of this compound, which typically involves the acylation of furfurylamine (B118560) with 2-chloropropionyl chloride, TLC is an effective method to determine the reaction endpoint.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. sigmaaldrich.com Alongside the reaction mixture, the starting materials (furfurylamine and 2-chloropropionyl chloride) are also spotted in separate lanes for comparison. A "co-spot," where the reaction mixture is spotted on top of the starting material lane, is often used to confirm the identity of the spots.

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase. The mobile phase moves up the plate by capillary action, and the components of the spotted mixtures are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances, leading to a lower Rƒ value. libretexts.org

For the separation of this compound from its precursors, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rochester.edu The optimal ratio is determined empirically to achieve good separation, ideally with the product Rƒ value between 0.2 and 0.6. sigmaaldrich.com

The progress of the reaction is observed by the gradual disappearance of the starting material spots and the appearance and intensification of a new spot corresponding to the product. The reaction is considered complete when the limiting reactant spot is no longer visible on the TLC plate. Visualization of the spots is typically achieved under UV light (254 nm), as furan-containing compounds are often UV-active, or by using chemical stains such as potassium permanganate (B83412) or iodine vapor. epfl.ch

Table 1: Illustrative TLC Monitoring of the Synthesis of this compound

| Time Point | Furfurylamine (Reactant) Rƒ | 2-Chloropropionyl chloride (Reactant) Rƒ | This compound (Product) Rƒ | Observations |

| t = 0 min | 0.15 | 0.80 | - | Strong spots for both reactants are visible. No product spot is present. |

| t = 30 min | 0.15 | 0.80 | 0.45 | Reactant spots have diminished in intensity. A new product spot has appeared. |

| t = 60 min | 0.15 | 0.80 | 0.45 | The furfurylamine spot is significantly weaker. The product spot is more intense. |

| t = 90 min | - | 0.80 | 0.45 | The furfurylamine spot is no longer visible. The reaction is deemed complete. |

Note: Rƒ values are hypothetical and for illustrative purposes. They are highly dependent on the exact TLC conditions (stationary phase, mobile phase composition, temperature, and humidity). libretexts.org

Column and Flash Chromatography for Purification

Once TLC analysis indicates the completion of the reaction, the crude product mixture is subjected to purification to isolate the desired this compound from any unreacted starting materials, reagents, and byproducts. Column chromatography and its more rapid variant, flash chromatography, are the most common preparative techniques for this purpose. biotage.com

Both methods operate on the same principles as TLC, utilizing a solid stationary phase (typically silica gel) packed into a glass column and a liquid mobile phase (eluent) that flows through it. membrane-solutions.com The crude reaction mixture is loaded onto the top of the silica gel column, and the eluent is passed through, carrying the components of the mixture down the column at different rates based on their polarity and affinity for the stationary phase.

The selection of the eluent system is critical and is guided by the prior TLC analysis. A solvent system that provides a product Rƒ of approximately 0.2-0.4 on a TLC plate is generally considered optimal for good separation on a column. rochester.edu For amides like this compound, a gradient elution is often employed, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 30-40% ethyl acetate in hexane). rsc.org This allows for the efficient removal of less polar impurities first, followed by the elution of the target compound, while more polar impurities remain bound to the column.

Flash chromatography is an advancement over traditional gravity-fed column chromatography. It utilizes positive pressure (from a pump or compressed gas) to force the eluent through the column more quickly, significantly reducing the purification time from hours to minutes. biotage.com This method uses smaller silica gel particles, which enhances the separation efficiency.

During the purification process, the eluate is collected in a series of fractions. These fractions are then analyzed by TLC to determine which ones contain the pure product. Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Table 2: Typical Parameters for Flash Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Column Dimensions | Dependent on the scale of the reaction (e.g., 40g cartridge for 1-2g crude material) |

| Sample Loading | Crude product dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel |

| Eluent System | Gradient elution, for example, from 10:1 Hexane:Ethyl Acetate to 3:1 Hexane:Ethyl Acetate |

| Flow Rate | Typically 20-60 mL/min, depending on column size |

| Fraction Size | Typically 10-25 mL per fraction |

| Monitoring | TLC analysis of collected fractions |

Computational and Theoretical Investigations of 2 Chloro N Furan 2 Ylmethyl Propanamide

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Studies on Optimized Geometry and Energetics

A DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be required to determine the optimized molecular geometry of 2-chloro-N-(furan-2-ylmethyl)propanamide. This calculation would yield key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | --- | --- | --- |

| C-N | --- | --- | --- |

| C-Cl | --- | --- | --- |

| N-C(furfuryl) | --- | --- | --- |

| O-C(furan) | --- | C-O-C | --- |

| C-C(amide) | --- | O=C-N | --- |

Note: The data in this table is illustrative and requires actual DFT calculations for validation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability. A smaller gap suggests higher reactivity.

Table 2: Hypothetical FMO Properties of this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | --- |

| ELUMO | --- |

Note: The data in this table is illustrative and requires actual DFT calculations for validation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

An MEP map would visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

This analysis, performed on crystal structure data, would reveal the nature and extent of intermolecular interactions. The Hirshfeld surface visually represents these interactions, and 2D fingerprint plots quantify the contribution of different types of contacts (e.g., H···H, O···H, Cl···H).

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | --- |

| O···H / H···O | --- |

| Cl···H / H···Cl | --- |

| C···H / H···C | --- |

Note: The data in this table is illustrative and requires crystallographic data and subsequent analysis.

Conformational Analysis and Potential Energy Surface Studies

A potential energy surface (PES) scan, performed by systematically rotating specific dihedral angles (e.g., around the C-N amide bond or the N-Cfurfuryl bond), would identify the most stable conformations of the molecule and the energy barriers between them. This is crucial for understanding the molecule's flexibility and preferred shapes.

: Mechanistic Insights into Reaction Pathways Remain Elusive

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the reaction pathways of this compound. Despite the growing application of computational chemistry in elucidating reaction mechanisms, this particular compound has not been the subject of detailed theoretical investigation. Therefore, a data-driven analysis of its mechanistic pathways, including transition states and energy profiles, cannot be provided at this time.

The synthesis of this compound typically involves the acylation of furfurylamine (B118560) with 2-chloropropionyl chloride or a related acylating agent. While experimental methods for such syntheses are established, the underlying reaction mechanisms from a computational standpoint have not been explored. Mechanistic insights derived from computational modeling are crucial for understanding the intricacies of chemical reactions, including the identification of key intermediates, transition state structures, and the energetic barriers that govern reaction rates and product distributions.

Computational approaches, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. These methods can provide detailed information about the electron distribution, molecular geometries, and potential energy surfaces of reacting species. For a molecule like this compound, computational studies could illuminate the step-by-step process of its formation, including the nucleophilic attack of the amine on the acyl halide, the subsequent elimination of hydrogen chloride, and the conformational dynamics of the final product.

Furthermore, computational modeling could be employed to investigate other potential reaction pathways involving this compound, such as its degradation, metabolism, or further functionalization. Understanding these pathways is essential for predicting the compound's stability, reactivity, and potential biological activity.

The lack of computational data for this compound presents an opportunity for future research. Such studies would not only contribute to a fundamental understanding of the chemistry of this specific compound but also add to the broader knowledge of reaction mechanisms involving furan-containing amides.

Applications of 2 Chloro N Furan 2 Ylmethyl Propanamide in Advanced Organic Synthesis

Role as a Key Building Block in the Construction of Complex Organic Molecules

The utility of 2-chloro-N-(furan-2-ylmethyl)propanamide as a key building block stems from the distinct reactivity of its components. semanticscholar.org The α-chloro amide portion is a potent electrophile, susceptible to nucleophilic substitution, while the furan (B31954) ring can participate in a variety of transformations, including cycloadditions and oxidative ring-opening reactions. acs.orgresearchgate.net This dual reactivity enables its integration into complex targets through sequential and controlled chemical modifications.

As a synthon, it provides a "2-(N-(furan-2-ylmethyl)amino)-2-oxopropyl" unit. The chloro-substituted stereocenter can be used to introduce chirality, and the furan ring offers a pathway to other heterocyclic systems or acyclic functionalities. shareok.org Its role is particularly significant in the modular synthesis of libraries of compounds for medicinal chemistry or materials science, where the core scaffold can be systematically altered at multiple positions.

Strategies for Derivatization and Functionalization of the Amide and Furan Moieties

The derivatization potential of this compound is extensive, allowing for selective modifications at three primary sites: the α-chloro position, the amide bond, and the furan ring.

α-Chloro Position: The carbon atom bearing the chlorine is highly electrophilic and is a prime site for nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups, including azides, thiols, cyanides, and various carbon nucleophiles, thereby extending the carbon skeleton.

Amide Moiety: The amide bond, while generally stable, can be cleaved under strong acidic or basic conditions to yield furfurylamine (B118560) and 2-chloropropanoic acid or its derivatives. More synthetically useful is the reduction of the amide carbonyl using reagents like lithium aluminum hydride to afford the corresponding secondary amine.

Furan Moiety: The furan ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution, typically at the C5 position. ijabbr.com It can also function as a diene in Diels-Alder reactions, providing access to complex bicyclic structures. acs.org Furthermore, oxidative cleavage of the furan ring can unmask other functionalities, a strategy often employed in natural product synthesis. organicreactions.orgresearchgate.net

| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| α-Chloro Position | Nucleophilic Substitution | NaN3, RSH, KCN, Grignard Reagents | Azide, Thioether, Nitrile, Alkylated Chain |

| Amide Carbonyl | Reduction | LiAlH4, BH3·THF | Secondary Amine |

| Amide N-H Bond (after deprotonation) | Alkylation/Acylation | Alkyl Halides, Acyl Chlorides | Tertiary Amide |

| Furan Ring (C5-position) | Electrophilic Substitution | Br2, Acetic Anhydride (B1165640)/BF3 | Bromo-furan, Acetyl-furan |

| Furan Ring | Diels-Alder Cycloaddition | Maleic anhydride, Dienophiles | Bicyclic adducts (Oxabicycloheptenes) |

| Furan Ring | Oxidative Ring Opening | O3; RuCl3/NaIO4 | 1,4-Dicarbonyls, Carboxylic Acids |

Retrosynthetic Analysis Involving the this compound Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. ias.ac.in The this compound scaffold offers several logical points for disconnection.

The most common and reliable disconnections for a molecule of this type involve cleaving the amide and the carbon-halogen bonds. lkouniv.ac.inamazonaws.com

Amide C-N Disconnection: The amide bond is readily disconnected retrosynthetically. youtube.com This break corresponds to a forward reaction of amide formation. The disconnection generates two synthons: a furfurylaminyl anion and a 2-chloropropanoyl cation. The corresponding synthetic equivalents are furfurylamine and a reactive derivative of 2-chloropropanoic acid, such as 2-chloropropanoyl chloride. This is a robust and widely used strategy for constructing amides. lkouniv.ac.in

α-Chloro C-Cl Disconnection: The bond between the chiral carbon and the chlorine atom can also be disconnected. This is an example of a C-X disconnection where X is a heteroatom. youtube.com This strategy is useful if the goal is to form the C-Cl bond from a precursor alcohol. The disconnection leads to a carbocation synthon at the α-position, which can be synthetically derived from the corresponding α-hydroxy propanamide using reagents like thionyl chloride (SOCl₂).

In a broader synthetic context, the furan ring itself can be considered a masked functional group, adding a powerful strategic dimension to retrosynthesis. youtube.com The stability of the aromatic furan allows it to be carried through several synthetic steps before being converted into a different functionality at a later stage.

The most common application of furan as a masked group is for the 1,4-dicarbonyl functionality. organicreactions.org Oxidative cleavage of the furan ring, for instance with ozone or singlet oxygen, reveals a dialdehyde, keto-aldehyde, or diketone, depending on the substitution pattern. This strategy transforms the furan from a stable aromatic heterocycle into a highly reactive acyclic precursor for further cyclizations or transformations. For example, in a retrosynthetic plan, a target molecule containing a cyclopentenone ring might be traced back to a 1,4-dicarbonyl compound, which in turn could be simplified to a furan-containing precursor like this compound. acs.orgyoutube.com

Synthesis of Analogs for Structure-Reactivity Relationship Studies

To investigate structure-reactivity relationships (SRR), a series of analogs of this compound can be systematically synthesized. orientjchem.org Such studies are crucial for optimizing the chemical or biological properties of a lead compound. Modifications can be made to each of the three key regions of the molecule.

Furan Ring Analogs: The furan ring can be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to study the effect of the heteroatom on reactivity. Substituents (e.g., methyl, methoxy, or nitro groups) can be introduced at the C5 position of the furan to modulate its electronic properties. nii.ac.jp

Propanamide Chain Analogs: The length of the alkyl chain can be varied (e.g., chloroacetamide or chlorobutanamide derivatives). The chlorine atom could be replaced with other halogens (bromine, iodine) to alter the leaving group ability in substitution reactions.

| Modification Site | Analog Structure Example | Rationale for Synthesis |

|---|---|---|

| Furan Ring | 2-Chloro-N-((5-methylfuran-2-yl)methyl)propanamide | Evaluate the effect of an electron-donating group on the furan ring's reactivity. |

| Furan Ring | 2-Chloro-N-(thiophen-2-ylmethyl)propanamide | Study the impact of replacing the oxygen heteroatom with sulfur. |

| Propanamide Chain | 2-Bromo-N-(furan-2-ylmethyl)propanamide | Investigate the change in electrophilicity and leaving group ability at the α-position. |

| Propanamide Chain | Chloro-N-(furan-2-ylmethyl)acetamide | Assess the effect of chain length on reactivity and steric hindrance. |

| N-Substituent | N-Benzyl-2-chloropropanamide | Compare the electronic and steric effects of a benzyl (B1604629) group versus a furfuryl group. |

By synthesizing these and other related analogs and evaluating their reactivity in various chemical transformations, a detailed understanding of the structure-reactivity landscape can be developed, guiding the future application of this versatile chemical scaffold.

Future Directions and Emerging Research Avenues for 2 Chloro N Furan 2 Ylmethyl Propanamide

Exploration of Novel Catalytic Systems for its Synthesis and Transformations

The synthesis of 2-chloro-N-(furan-2-ylmethyl)propanamide traditionally involves the acylation of furfurylamine (B118560) with 2-chloropropanoyl chloride. libretexts.org While effective, this method can be enhanced by the development of more sustainable and efficient catalytic systems. Future research could focus on direct N-alkylation of 2-chloropropanamide with furfuryl alcohol, a bio-renewable feedstock. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by ruthenium or iridium complexes, offers an atom-economical alternative that generates water as the primary byproduct. rsc.org The exploration of various homogenous and heterogeneous catalysts for this transformation could lead to milder reaction conditions and improved yields.

Furthermore, the development of catalytic systems for the selective transformation of the this compound backbone is a promising area. For instance, catalysts could be designed for the selective substitution of the chlorine atom, opening pathways to a diverse range of derivatives with potentially new biological activities or material properties.

| Potential Catalytic Approach | Catalyst Type | Precursors | Potential Advantages |

| N-Alkylation | Homogeneous Ru/Ir complexes | 2-chloropropanamide, Furfuryl alcohol | Atom economy, use of renewable feedstock |

| Catalytic Hofmann N-Alkylation | Alkyl halides as catalysts | Amides, Alcohols | Avoids large amounts of base, water as byproduct rsc.org |

| C-H Activation/Functionalization | Transition metal catalysts | This compound | Direct modification of the furan (B31954) or propanamide backbone |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding of the kinetics and mechanisms of the synthesis and transformations of this compound can be achieved through the application of advanced spectroscopic techniques for real-time reaction monitoring. In situ spectroscopic methods such as ReactIR (FTIR), Raman spectroscopy, and process NMR can provide invaluable data on the concentration of reactants, intermediates, and products as the reaction progresses.

For the amide bond formation step, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could potentially be employed to observe the reaction at a molecular level. researchgate.netrsc.org Attosecond Stimulated X-ray Raman Spectroscopy is an emerging technique that could provide unprecedented detail about the electronic and nuclear dynamics of reactions involving the furan ring, such as ring-opening or substitution reactions. nih.govresearchgate.netacs.org The application of these advanced spectroscopic tools would facilitate rapid process optimization, improve safety by identifying potentially hazardous intermediates, and deepen the fundamental understanding of the reaction mechanisms.

| Spectroscopic Technique | Information Gained | Application Area |

| In situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates | Reaction kinetics and mechanism studies, process optimization |

| Process NMR | Quantitative analysis of reaction components in the reaction mixture | Monitoring reaction progress and yield determination |

| Surface-Enhanced Raman Spectroscopy (SERS) | Single-molecule level observation of bond formation | Fundamental studies of reaction mechanisms on surfaces researchgate.netrsc.org |

| Attosecond Stimulated X-ray Raman Spectroscopy | Probing nonadiabatic electron and nuclear dynamics | Investigating ultrafast photochemical reactions of the furan moiety nih.govresearchgate.netacs.org |

Integration of Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For this compound, ML models could be developed to predict its reactivity in various chemical transformations. By training algorithms on datasets of related haloalkanamides and N-furfuryl compounds, it would be possible to predict reaction outcomes, yields, and optimal conditions with increasing accuracy. nih.govresearchgate.net This predictive power would significantly reduce the number of trial-and-error experiments, accelerating the discovery of new derivatives and applications.

| AI/ML Application | Objective | Potential Impact |

| Reactivity Prediction | Forecast the outcome and yield of reactions involving the target molecule. researchgate.net | Reduced experimental effort and accelerated discovery of new derivatives. |

| Retrosynthesis Design | Identify novel and optimized synthetic pathways. | More efficient and sustainable manufacturing processes. |

| Property Prediction | Predict physicochemical and biological properties of derivatives. semanticscholar.orgmdpi.com | Guided design of molecules with desired functionalities. |

Development of Stereoselective Synthetic Routes

The 2-chloropropanamide moiety of this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. The biological activity and material properties of these enantiomers can differ significantly. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of the compound is a critical area for future research.

This could involve the use of chiral catalysts for the key bond-forming reactions or the employment of chiral auxiliaries. For instance, a stereoselective hydroamidation of an appropriate precursor could be explored. acs.org Another approach could be the development of kinetic resolution processes to separate the racemic mixture. The synthesis and study of the individual enantiomers would be crucial for understanding their specific interactions in biological systems and for the development of advanced materials with tailored chiral properties.

| Stereoselective Approach | Methodology | Expected Outcome |

| Asymmetric Catalysis | Use of chiral transition metal catalysts in the N-alkylation or amidation step. | Direct synthesis of a single enantiomer. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. | Formation of a diastereomeric intermediate that can be separated, followed by removal of the auxiliary. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst. | Separation of the unreacted enantiomer from the product of the reacted enantiomer. |

Investigation of Solid-State Phenomena, Including Polymorphism and Cocrystallization

The solid-state properties of a compound are of paramount importance for its application, particularly in the pharmaceutical and materials science fields. nih.govdntb.gov.ua Future research should focus on a thorough investigation of the solid-state phenomena of this compound. This includes a comprehensive screening for polymorphs – different crystalline forms of the same compound that can exhibit distinct physical properties such as solubility, melting point, and stability. nih.govresearchgate.net

Furthermore, the potential for forming cocrystals should be systematically explored. rsc.orgnih.govnih.gov Cocrystallization involves combining the target molecule with a coformer in a specific stoichiometric ratio to create a new crystalline solid with potentially improved properties. Given the presence of hydrogen bond donors and acceptors in this compound, as well as the chlorine atom which can participate in halogen bonding, there is a high likelihood of forming stable cocrystals with a variety of pharmaceutically acceptable coformers. semanticscholar.org A successful cocrystal screening could lead to formulations with enhanced solubility, stability, or bioavailability.

| Solid-State Phenomenon | Investigative Technique | Potential Outcome |

| Polymorphism | X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Identification and characterization of different crystalline forms with varying physicochemical properties. nih.govresearchgate.net |

| Cocrystallization | High-throughput screening with various coformers, Spectroscopic and thermal analysis | Discovery of novel solid forms with enhanced solubility, stability, or other desirable properties. rsc.orgnih.govnih.gov |

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(furan-2-ylmethyl)propanamide?

A widely used method involves coupling 2-chloropropanoic acid with furfurylamine via carbodiimide-mediated activation. For example, DCC (N,N′-dicyclohexylcarbodiimide) is added to 2-chloropropanoic acid in dichloromethane at 0°C, followed by furfurylamine. The reaction proceeds at room temperature, and purification is achieved via column chromatography (hexane/ethyl acetate). This method ensures moderate yields (≈79%) and retains stereochemical integrity when using enantiopure starting materials .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation relies on spectroscopic techniques:

- NMR : Analyze and NMR to verify carbonyl (C=O) signals (~168 ppm) and furan/furfuryl protons (δ 6.2–7.4 ppm).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : For crystalline derivatives, SHELXL refinement can resolve bond lengths and angles, particularly for furan ring conformation .

Q. What initial biological assays are suitable for evaluating this compound?

Screen for antifungal, antibacterial, or enzyme-inhibitory activity using:

- Microbroth Dilution Assays (MIC/MBC for pathogens).

- Enzyme Inhibition Studies : Target enzymes like cytochrome P450 or kinases, measuring IC values. Similar propanamide derivatives exhibit activity via ergosterol biosynthesis inhibition (antifungal) or apoptosis induction (anticancer), providing a methodological framework .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Solvent Selection : Replace dichloromethane with THF or DMF to enhance solubility.

- Catalyst Screening : Test HOBt (hydroxybenzotriazole) to reduce racemization.

- Temperature Control : Lower temperatures (e.g., -10°C) may improve enantiomeric excess. Monitor progress via TLC/HPLC and compare with chiral chromatography data from analogous syntheses .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound purity. Solutions include:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Purity Verification : Use HPLC (>95% purity) and elemental analysis.

- Structural Analog Comparison : Cross-reference with derivatives like 2-chloro-N-(triazolyl-phenyl)propanamide, where substituents impact potency .

Q. How can computational methods enhance understanding of this compound’s mechanism?

- Docking Studies : Model interactions with target proteins (e.g., fungal CYP51) using AutoDock Vina.

- DFT Calculations : Predict reactive sites (e.g., chloroamide bond cleavage) and compare with experimental LC-MS degradation profiles.

- MD Simulations : Assess furan ring flexibility in binding pockets .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

Challenges include low crystal quality or twinning. Mitigation strategies:

Q. How do substituents on the furan ring influence metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.